molecular formula C22H21N3OS B15083597 (2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide

(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide

Cat. No.: B15083597
M. Wt: 375.5 g/mol
InChI Key: YNFKVBWAKHVVPR-HZHRSRAPSA-N
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Preparation Methods

The synthesis of 4-[(4-methylbenzyl)oxy]benzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 4-[(4-methylbenzyl)oxy]benzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

4-[(4-methylbenzyl)oxy]benzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

Scientific Research Applications

4-[(4-methylbenzyl)oxy]benzaldehyde N-phenylthiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-methylbenzyl)oxy]benzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of cellular processes essential for cancer cell survival. The compound can also interact with microbial cell membranes, causing cell lysis and death .

Comparison with Similar Compounds

4-[(4-methylbenzyl)oxy]benzaldehyde N-phenylthiosemicarbazone can be compared with other thiosemicarbazones such as:

  • 4-[(4-methylbenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone
  • 4-[(4-methylbenzyl)oxy]benzaldehyde N-cyclohexylthiosemicarbazone
  • 4-[(4-methylbenzyl)oxy]benzaldehyde N-(3-chlorophenyl)thiosemicarbazone

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .

Properties

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

1-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C22H21N3OS/c1-17-7-9-19(10-8-17)16-26-21-13-11-18(12-14-21)15-23-25-22(27)24-20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H2,24,25,27)/b23-15+

InChI Key

YNFKVBWAKHVVPR-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=S)NC3=CC=CC=C3

Origin of Product

United States

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